molecular formula C5H6O4-2 B8719724 Dimethylmalonate

Dimethylmalonate

Cat. No. B8719724
M. Wt: 130.10 g/mol
InChI Key: OREAFAJWWJHCOT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541421B2

Procedure details

Dimethylmalonate (2.2 mL, 19.2 mmol) was added slowly to a suspension of 60% sodium hydride in mineral oil (0.81 g, 20.3 mmol) in anhydrous DMF (100 mL) at −10° C. under nitrogen. After stirring at room temperature for 30 minutes, isatoic anhydride (3.0 g, 18.4 mmol) was added, and the reaction mixture was heated at 115° C. for 2.5 hours. The reaction was then cooled to −40° C. and oxalyl chloride (6 mL, 68.8 mmol) was slowly added. The reaction was stirred at room temperature for 20 minutes, and was then poured into 1200 mL of 10% NaCl at 0° C. The resultant precipitate was collected by filtration to give crude methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.40 g, 32%), which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ3.87 (s, 3H), 7.39 (m, 2H), 7.70 (m, 1H), 7.92 (d, J=8.4 Hz, 1H), 12.49 (s, 1H). MS 238 (MH+).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([C:6]([O-:8])=[O:7])[C:3]([O-:5])=O.[H-].[Na+].[C:12]12[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=1)[NH:17]C(=O)OC2=O.[C:24](Cl)(=O)C(Cl)=O.[Na+].[Cl-:31]>CN(C=O)C>[Cl:31][C:1]1[C:19]2[C:18](=[CH:12][CH:22]=[CH:21][CH:20]=2)[NH:17][C:3](=[O:5])[C:2]=1[C:6]([O:8][CH3:24])=[O:7] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
CC(C(=O)[O-])(C(=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.81 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
1200 mL
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 115° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to −40° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(NC2=CC=CC=C12)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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